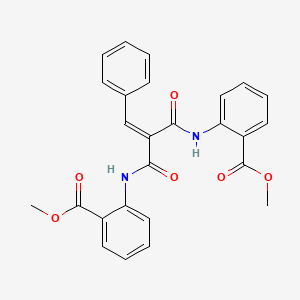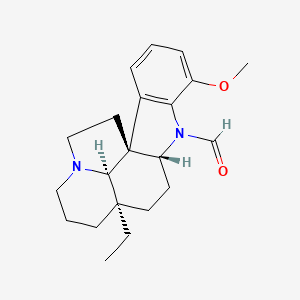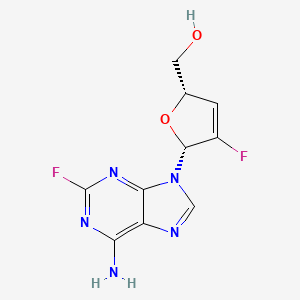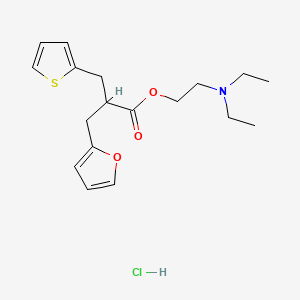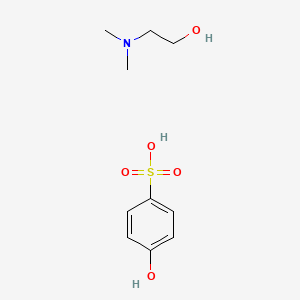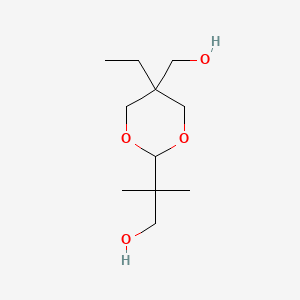
Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syn-1,5-dimethylbicyclo(321)oct-8-yl formate is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate typically involves the reaction of 1,5-dimethylbicyclo(3.2.1)oct-8-ene with formic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the formate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formate ester to alcohols or other reduced forms.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate involves its interaction with specific molecular targets. The formate ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions or chemical transformations that modulate its effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylbicyclo(3.2.1)oct-8-yl acetate: Similar in structure but with an acetate group instead of a formate group.
8-Azabicyclo(3.2.1)octane derivatives: These compounds share a similar bicyclic core but differ in functional groups and applications.
Uniqueness
Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate is unique due to its specific formate ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
72903-06-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(1,5-dimethyl-8-bicyclo[3.2.1]octanyl) formate |
InChI |
InChI=1S/C11H18O2/c1-10-4-3-5-11(2,7-6-10)9(10)13-8-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
WDZYJGQARPJWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1OC=O)(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



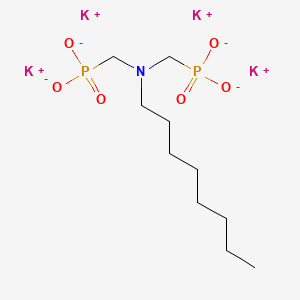


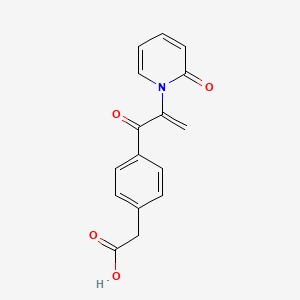

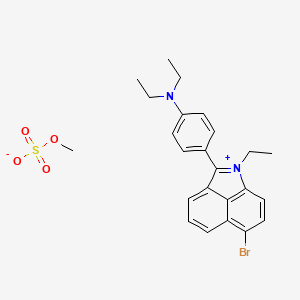
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
